2'-Fluoro-2'-deoxyinosine

Vue d'ensemble

Description

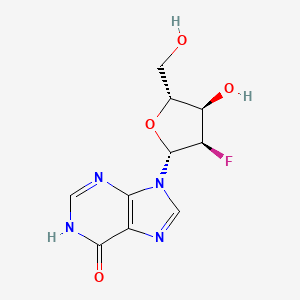

2’-Fluoro-2’-deoxyinosine is a modified nucleoside analog that contains a fluorine atom at the 2’ position of the deoxyribose sugar This compound is a derivative of inosine, a naturally occurring nucleoside found in transfer RNA and processed messenger RNA

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-2’-deoxyinosine typically involves the introduction of a fluorine atom at the 2’ position of the deoxyribose sugar. One common method includes the diazotization of guanosine in the presence of potassium fluoride or fluoroboric acid. these conditions are too harsh for 2’-deoxyguanosine and lead to depurination. Therefore, an alternative method involves diazotization under anhydrous conditions using t-butyl nitrite as the diazotizing agent and hydrogen fluoride in pyridine as the fluoride source .

The synthesis process can be broken down into several steps:

- Protection of the 2-amino, 3-hydroxy, and 5-hydroxy groups of 2-deoxyguanosine to form a triacetyl derivative.

- Protection of the 6-oxygen group by Mitsunobu alkylation with trimethylsilylethanol.

- Introduction of the 2-fluoro group through diazotization under anhydrous conditions .

Industrial Production Methods

Industrial production of 2’-Fluoro-2’-deoxyinosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled reaction conditions to ensure high yield and purity. The compound is typically produced in bulk quantities for research and pharmaceutical applications.

Analyse Des Réactions Chimiques

Critical Parameters

-

HF/pyridine solution : Must be pale amber to ensure purity. Darker solutions lead to decomposition .

-

Temperature control : Reactions conducted at -35°C to -40°C to prevent depurination and side reactions .

Substitution Reactions at N2 Position

The 2-fluoro group acts as a leaving group, enabling nucleophilic substitution at the N2 position.

2.1 Reaction Mechanism

-

Fluorine displacement : Nucleophiles attack the N2 position, facilitated by the electron-withdrawing fluorine substituent .

-

Efficiency : Substitution reactions are highly efficient due to the stability of the transition state and minimal steric hindrance .

Table 2: Reactivity of 2-Fluoro vs. 2-Chloro Derivatives

| Substituent | Reaction Rate (relative) | Stability |

|---|---|---|

| 2-Fluoro | High | Moderate |

| 2-Chloro | Very High | Low |

Structural and Biochemical Implications

The fluorine substituent significantly alters the chemical and biological properties of the nucleoside.

3.1 Charge Distribution

-

pKa reduction : Fluorine lowers the pKa of the N1 proton by >100-fold compared to unsubstituted derivatives .

-

Electrophilic attack : Increased positive charge at C2 enhances susceptibility to nucleophilic attack during deamination .

Table 3: pKa Changes Due to Substitution

| Substituent | N1 pKa | Impact on Reaction Rate |

|---|---|---|

| 2-Fluoro | ~3.2 | Slowed (~10-fold) |

| 2-Amino | ~6.5 | Faster (~2-fold) |

Bioactivity

Applications De Recherche Scientifique

Oligonucleotide Synthesis

2'-Fluoro-2'-deoxyinosine is commonly employed in the synthesis of oligonucleotides. Its incorporation into oligonucleotides can enhance stability against nucleolytic degradation, which is crucial for various experimental applications.

Key Studies:

- Synthesis of Oligodeoxynucleotides : Research has demonstrated the use of this compound as a precursor for synthesizing oligonucleotides containing modified guanine derivatives, which are important for studying nucleic acid interactions and functionalities .

- Thermodynamic Stability : Studies have shown that oligonucleotides with 2'-fluoro modifications exhibit enhanced thermal stability and altered helical conformations compared to standard nucleosides, making them suitable for applications in gene therapy and antisense oligonucleotide design .

Cancer Therapy

Recent research has explored the potential of this compound in enhancing the efficacy of chemotherapeutic agents. Notably, it has been investigated in combination with 5-fluorouracil (5-FU), a widely used chemotherapy drug.

Case Study:

- Enhanced Antitumor Activity : A study demonstrated that combining 2'-deoxyinosine with 5-FU significantly increased the sensitivity of colorectal cancer cell lines to the drug. The enhancement ranged from 38 to 700 times in various cell lines, illustrating the potential of this compound to modulate drug efficacy . The mechanism involves increased apoptosis and enhanced inhibition of thymidylate synthase activity, which is critical for DNA synthesis in cancer cells.

Structural Studies

The structural characterization of this compound has provided insights into its molecular interactions and stability.

X-ray Crystallography Findings:

- The crystal structure of this compound has been elucidated through single-crystal X-ray diffraction studies. These findings reveal important details about its conformation and hydrogen bonding patterns, which are essential for understanding its behavior in biological systems .

Comparative Analysis Table

Mécanisme D'action

2’-Fluoro-2’-deoxyinosine exerts its effects primarily by incorporating into DNA and RNA, where it can disrupt normal nucleic acid function. The fluorine atom at the 2’ position enhances the compound’s stability and resistance to enzymatic degradation. This modification allows 2’-Fluoro-2’-deoxyinosine to inhibit DNA polymerase and reverse transcriptase, leading to the termination of DNA synthesis and the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

2’-Fluoro-2’-deoxyadenosine: Another fluorinated nucleoside analog with similar properties and applications.

2’-Deoxyinosine: The non-fluorinated analog of 2’-Fluoro-2’-deoxyinosine, which lacks the enhanced stability and resistance to degradation.

Inosine: A naturally occurring nucleoside that serves as a precursor to 2’-Fluoro-2’-deoxyinosine.

Uniqueness

2’-Fluoro-2’-deoxyinosine is unique due to the presence of the fluorine atom at the 2’ position, which imparts enhanced stability and resistance to enzymatic degradation. This modification makes it a valuable tool in medicinal chemistry and molecular biology for the development of novel therapeutic agents and diagnostic tools .

Activité Biologique

2'-Fluoro-2'-deoxyinosine (2'-F-dI) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the synthesis, biological activity, and therapeutic potential of 2'-F-dI, supported by various studies.

Synthesis of this compound

The synthesis of 2'-F-dI typically involves the modification of standard nucleosides to incorporate a fluorine atom at the 2' position. This modification alters the nucleoside's properties, enhancing its stability and modifying its interaction with nucleic acids. The synthetic routes often utilize fluorination techniques that allow for the selective introduction of the fluorine atom without compromising the integrity of the nucleoside structure.

Antiviral Activity

2'-F-dI has been investigated for its antiviral properties, particularly against influenza viruses. Research has demonstrated that 2'-F-dI exhibits significant antiviral activity in vitro and in vivo.

- In Vitro Studies : In cell culture assays, 2'-F-dI showed effective inhibition of various strains of influenza viruses, including H1N1 and H5N1. The compound's efficacy was measured using virus yield reduction assays, with IC50 values ranging from 0.13 µM to 4.6 µM for different strains .

- In Vivo Studies : In animal models, administration of 2'-F-dI significantly increased survival rates in mice infected with lethal doses of H5N1 virus. For instance, a dosage of 60 mg/kg/day resulted in an 80% survival rate when treatment began 24 hours post-infection .

Anticancer Activity

The anticancer potential of 2'-F-dI has also been explored. Studies indicate that it can inhibit the proliferation of certain cancer cell lines:

- Cytotoxicity : In vitro studies have shown that 2'-F-dI exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .

- Mechanism of Action : The mechanism by which 2'-F-dI exerts its anticancer effects involves interference with nucleotide metabolism and incorporation into DNA, leading to disrupted replication and transcription processes.

Research Findings and Case Studies

Several studies have highlighted the biological activities of 2'-F-dI:

Propriétés

IUPAC Name |

9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVOTDBYJXFINS-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90230051 | |

| Record name | 2'-Deoxy-2'-fluoroinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80049-87-2 | |

| Record name | 2'-Deoxy-2'-fluoroinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080049872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-2'-fluoroinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2'-Fluoro-2'-deoxyinosine interact with DNA and what are the downstream effects?

A1: this compound itself does not directly interact with DNA. Instead, it serves as a versatile precursor for synthesizing various modified nucleosides and oligonucleotides. A key feature of 2F-dI is its fluorine atom at the 2' position, which can be readily substituted by different nucleophiles. This allows for the incorporation of diverse functionalities into oligonucleotides, enabling the creation of artificial enzymes [], DNA adducts [], and conjugates with molecules like polyamides []. These modified oligonucleotides can then interact with DNA in specific ways, leading to downstream effects like gene expression control [] or mimicking the effects of DNA damage [, ].

Q2: Can you provide the structural characterization of this compound?

A2:

Q3: What is the significance of using this compound in synthesizing DNA interstrand cross-links (ICLs)?

A3: this compound plays a crucial role in generating ICLs, which are extremely detrimental DNA lesions []. Researchers have developed a novel approach utilizing an N2-substituted 2'-deoxyguanosine phosphoramidite, derived from 2F-dI, to efficiently synthesize DNA duplexes containing reduced acetaldehyde ICLs []. This method allows for the controlled formation of ICLs, facilitating investigations into DNA repair mechanisms, particularly the Fanconi Anemia pathway [].

Q4: Are there any alternative methods for synthesizing the compounds discussed in the research, and how do they compare to using this compound?

A4: The research highlights the advantage of using 2F-dI as a starting material for synthesizing modified nucleosides and ICLs, emphasizing its efficiency and versatility compared to previous methods [, ]. For instance, earlier approaches for creating reduced acetaldehyde ICLs involved lengthy post-DNA synthesis steps and reduction of imine functionalities, which are less efficient compared to the 2F-dI based method []. Similarly, in synthesizing nucleosides and oligonucleotides containing adducts of acrolein and vinyl chloride, the use of 2F-dI offered a significantly improved approach with excellent yields []. The specific advantages of using 2F-dI are:

- High Yield: Reactions involving 2F-dI often result in high yields of the desired products, as seen in the synthesis of acrolein and vinyl chloride adducts [].

- Mild Reaction Conditions: The fluorine atom in 2F-dI can be substituted under relatively mild conditions, making it suitable for synthesizing sensitive biomolecules [, , ].

- Versatility: The ability to introduce diverse functionalities through nucleophilic substitution makes 2F-dI a highly versatile building block for creating various modified nucleosides [, , , ].

Q5: How do structural modifications of nucleosides using this compound affect the stability of DNA duplexes?

A5: Research indicates that incorporating modified guanine derivatives, synthesized using 2F-dI as a precursor, can significantly impact the stability of DNA duplexes. For example, attaching molecules like spermine, spermidine, and propylimidazole to the guanine base via 2F-dI chemistry leads to a substantial increase in the melting temperatures of the resulting DNA duplexes []. This suggests enhanced stability, likely due to increased base stacking interactions or altered duplex hydration patterns.

Q6: What are the potential applications of oligonucleotides containing this compound derivatives in biological research?

A6: Oligonucleotides containing 2F-dI derivatives hold promise for diverse applications, including:

- Investigating DNA Repair Pathways: The ability to generate specific ICLs using 2F-dI enables researchers to study the intricate mechanisms of DNA repair, particularly in the context of diseases like Fanconi Anemia [].

- Developing Artificial Ribonucleases: Oligonucleotides containing 2F-dI modified with polyamines exhibit RNA cleaving activity, suggesting their potential as artificial ribonucleases []. This has implications for gene regulation and therapeutic targeting of RNA.

- Creating Gene Expression Control Compounds: Conjugating 2F-dI containing oligonucleotides with pyrrolepolyamides and pyrrole-imidazole polyamides allows for targeted binding to specific DNA sequences []. This opens avenues for controlling gene expression with high specificity.

- Studying Drug-DNA Interactions: Synthesizing oligonucleotides with defined adducts of carcinogens like acrolein and vinyl chloride, using 2F-dI, enables researchers to investigate the interactions of these damaging agents with DNA []. This is crucial for understanding chemically induced carcinogenesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.